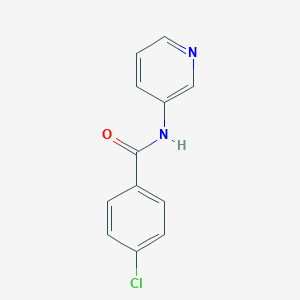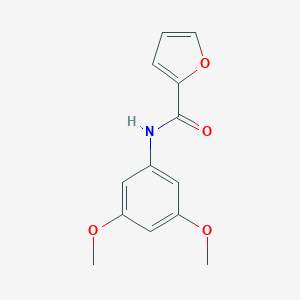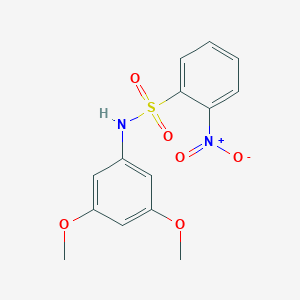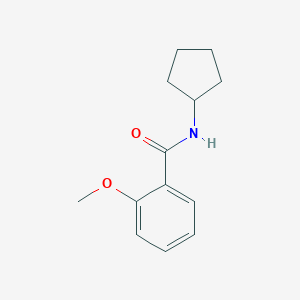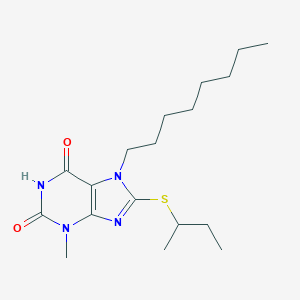
8-(sec-butylsulfanyl)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
This compound, also known as 8-SEC-BUTYLSULFANYL-3-METHYL-7-(3-METHYL-BUTYL)-3,7-DIHYDRO-PURINE-2,6-DIONE, is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has a linear formula of C15H24N4O2S and a molecular weight of 324.448 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources. The compound has a molecular weight of 324.448 , but other properties like melting point, boiling point, solubility, etc., are not provided.Scientific Research Applications
Synthesis Techniques and Protective Groups
- A study by Khaliullin and Shabalina (2020) explored the use of thietanyl protecting groups in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. They demonstrated the synthesis of these compounds starting from available 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione using the thietanyl protecting group. This process highlighted the stability of the thietanyl group under various conditions and its efficacy in protecting the purine diones during synthesis (Khaliullin & Shabalina, 2020).
Derivatives Synthesis
- Khaliullin and Klen (2010) reported a new one-step procedure for synthesizing 6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione derivatives. This involved reacting 8-halo-3,7-dihydro-1H-purine-2,6-diones with thiiranes, demonstrating a method to create structurally diverse derivatives of purine diones for potential applications in various fields (Khaliullin & Klen, 2010).
Application in Receptor Affinity and Pharmacology
- Chłoń-Rzepa et al. (2013) studied the synthesis and evaluation of new 8-aminoalkyl derivatives of purine-2,6-dione. They explored their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating potential application in psychotropic drug development. Their research provided insights into designing new ligands for these receptors, demonstrating the versatility of purine dione derivatives in pharmacology (Chłoń-Rzepa et al., 2013).
Crystallographic and Computational Studies
- Mabied et al. (2014) conducted a crystallographic and computational study on a caffeine derivative of purine. They examined the crystal structure of a substituted purine derivative, providing valuable information on the structural aspects of these compounds. This study is significant for understanding the molecular configuration and potential material design applications of purine derivatives (Mabied et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
8-butan-2-ylsulfanyl-3-methyl-7-octylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2S/c1-5-7-8-9-10-11-12-22-14-15(19-18(22)25-13(3)6-2)21(4)17(24)20-16(14)23/h13H,5-12H2,1-4H3,(H,20,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPCEBSNSCYUST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SC(C)CC)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


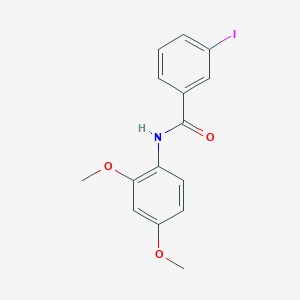
![1,8-Dimethyl-17-(4-methyl-3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B402212.png)

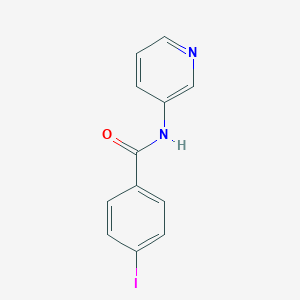
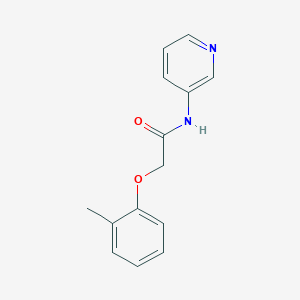
![Ethyl {2-[({3,5-bisnitrophenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B402220.png)
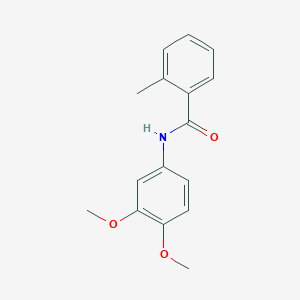
![[2-(4-Iodo-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B402223.png)

